molecular formula C15H17N7O4S4 B601307 S-Methyl Cefmetazole CAS No. 68576-47-6

S-Methyl Cefmetazole

Número de catálogo: B601307
Número CAS: 68576-47-6
Peso molecular: 487.6
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

S-Methyl Cefmetazole is a second-generation cephamycin antibiotic, characterized by its β-lactam structure and resistance to hydrolysis by many β-lactamases. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with enhanced efficacy against anaerobic pathogens. Unlike earlier cephalosporins, cefmetazole demonstrates a unique dual mechanism: inhibition of penicillin-binding proteins (PBPs) for cell wall synthesis and inhibition of the bacterial protease ClpP, a critical enzyme for protein homeostasis in pathogens like Escherichia coli . This dual action contributes to its clinical utility in surgical prophylaxis and treatment of intra-abdominal and gynecological infections.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl Cefmetazole involves several key steps:

    Silanization: The starting material, 7beta-dichloroacetamido-3-(1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid triethylamine salt, undergoes silanization.

    Halogenation: This is followed by halogenation to introduce the necessary halogen atoms.

    Methoxylation: The compound is then methoxylated to introduce methoxy groups.

    Secondary Silanization: A secondary silanization step is performed to further modify the compound.

    Chain Extension and Acid Formation: Finally, chain extension and acid formation steps are carried out to obtain the desired cefmetazole sodium.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in a series of batch reactions, with each step carefully monitored and optimized for efficiency .

Análisis De Reacciones Químicas

Types of Reactions: S-Methyl Cefmetazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Clinical Applications

  • Treatment of Infections : S-Methyl Cefmetazole is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its broad-spectrum activity makes it a valuable option in antibiotic therapy, particularly for patients with infections resistant to first-generation antibiotics.
  • Comparison with Other Antibiotics : A study comparing this compound with cefoxitin for treating endometritis following cesarean delivery found that cefmetazole had a cure rate of 89% compared to 79% for cefoxitin, indicating its superior efficacy in this context .
  • Resistance Mechanisms : Research has shown that this compound is stable against many beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. This stability enhances its potential as a treatment option for infections caused by extended-spectrum beta-lactamase-producing organisms .

Pharmacokinetics

This compound demonstrates approximately 100% bioavailability when administered intramuscularly, making it effective for systemic infections. It is typically administered via intravenous or intramuscular routes, allowing for flexible dosing schedules tailored to patient needs.

Case Study 1: Disulfiram-like Reaction

A notable case report described a 72-year-old man who experienced a disulfiram-like reaction after consuming alcohol while being treated with this compound. Symptoms included skin flushing and chest discomfort, highlighting the importance of monitoring patient interactions with alcohol during treatment . This case underscores the need for healthcare providers to educate patients about potential side effects associated with antibiotic therapy.

Case Study 2: Efficacy Against Resistant Strains

In another study focusing on the efficacy of this compound against resistant strains, it was observed that the compound effectively treated infections caused by resistant Escherichia coli and Klebsiella species. The findings support its use as an alternative treatment option in cases where traditional antibiotics fail .

Table 1: Antimicrobial Spectrum of this compound

Pathogen TypeSpecific PathogensActivity Level
Gram-positiveStaphylococcus aureusBactericidal
Gram-negativeEscherichia coli, Klebsiella spp.Bactericidal
AnaerobicBacteroides fragilisBactericidal

Table 2: Clinical Efficacy Comparison

AntibioticCure Rate (%)Adverse Events (%)
This compound89Similar to control
Cefoxitin79Similar to control

Mecanismo De Acción

The bactericidal activity of S-Methyl Cefmetazole results from the inhibition of bacterial cell wall synthesis. This is achieved through its affinity for penicillin-binding proteins (PBPs), which are essential for the formation of the bacterial cell wall. By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .

Comparación Con Compuestos Similares

Pharmacological Comparison with Similar Compounds

Structural and Mechanistic Differences

Cefmetazole belongs to the cephamycin class, distinguished by a 7α-methoxy group that enhances stability against β-lactamases. Structurally similar compounds include:

  • Cefoxitin : A first-generation cephamycin with a shorter half-life (0.7–1.0 hours vs. cefmetazole’s 1.8–2.2 hours) .
  • Cefonicid : A third-generation cephalosporin lacking the methoxy group, resulting in reduced anaerobic coverage .
  • Cefotetan: Another cephamycin with a longer half-life (3–4.6 hours) but lower ClpP inhibitory activity .

Unique Mechanism : Cefmetazole is the only cephalosporin identified as a ClpP inhibitor (IC₅₀ = 0.8 µM for E. coli ClpP), a property absent in cefazolin, ceftriaxone, and cefotetan .

Pharmacokinetics/Pharmacodynamics (PK/PD)

Compound Half-Life (h) Dosing Frequency Protein Binding (%) Excretion Route
S-Methyl Cefmetazole 1.8–2.2 Every 6–8 hours 65–78 Renal (70–90%)
Cefoxitin 0.7–1.0 Every 4–6 hours 70–80 Renal (85%)
Cefonicid 4.5–5.0 Every 24 hours 98 Renal (90%)
Cefotetan 3.0–4.6 Every 12 hours 85–90 Renal (80%)

Cefmetazole’s intermediate half-life allows less frequent dosing than cefoxitin, improving patient compliance .

Antimicrobial Spectrum and Efficacy

Aerobic and Anaerobic Coverage

  • Gram-Negative Anaerobes : Cefmetazole shows superior activity against Bacteroides fragilis (MIC₉₀ = 8 µg/mL) compared to cefoxitin (MIC₉₀ = 16 µg/mL) and cefonicid (MIC₉₀ > 32 µg/mL) .
  • Gram-Positive Bacteria : Comparable to cefoxitin but less potent than third-generation cephalosporins like cefotetan against Staphylococcus aureus.

Clinical Efficacy in Surgical Prophylaxis

  • Hysterectomy Prophylaxis :
    • Cefmetazole (1 g single dose) vs. cefonicid (1 g single dose):
  • Cure Rates: 98.1% (cefmetazole) vs. 92.9% (cefonicid), though statistically non-significant .
  • Anaerobic Failures : 0% (cefmetazole) vs. 7.1% (cefonicid) for cuff cellulitis .
  • Post-Cesarean Endometritis :
    • Cefmetazole and cefoxitin achieved similar cure rates (88–92%), but cefmetazole required fewer doses .

Cost and Practical Considerations

  • Cost-Effectiveness : Cefmetazole’s longer half-life reduces nursing costs (e.g., fewer doses vs. cefoxitin) .
  • Formulation Stability : this compound sodium salt (molecular weight 509.57 g/mol) is stable for reconstitution, facilitating outpatient use .

Actividad Biológica

S-Methyl Cefmetazole is a semisynthetic cephamycin antibiotic, categorized as a second-generation cephalosporin. It exhibits a broad spectrum of bactericidal activity against both gram-positive and gram-negative bacteria. This compound is primarily utilized in clinical settings for treating various bacterial infections, particularly those caused by resistant strains.

Cefmetazole works by inhibiting bacterial cell wall synthesis, similar to penicillins. It binds to penicillin-binding proteins (PBPs), which are crucial for the formation of the bacterial cell wall. The inhibition of these proteins leads to cell lysis and death of the bacteria. The specific PBPs targeted by cefmetazole include:

  • PBP 2a in Staphylococcus aureus
  • PBP 1A and 1B in Escherichia coli
  • FtsI (Peptidoglycan synthase) in E. coli

The binding affinity for these proteins is essential for its antibacterial efficacy, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Spectrum of Activity

Cefmetazole has demonstrated activity against a variety of pathogens, with minimum inhibitory concentration (MIC) values indicating its effectiveness:

Organism MIC (μg/ml)
Bacteroides fragilis0.06 - >256
Clostridioides difficile8 - >128
Staphylococcus aureus0.5 - 256
Escherichia coliVaries (generally effective)

This table illustrates its broad-spectrum capabilities, particularly in treating infections related to urinary tracts and skin .

Comparative Studies

In comparative studies, cefmetazole's efficacy was measured against other cephalosporins such as cefmenoxime and cefoperazone. While it showed substantial activity, it was often less effective than its counterparts, indicating that while it is a useful antibiotic, it may not be the best choice for all infections .

Case Studies

Several clinical evaluations have highlighted cefmetazole's effectiveness across different demographics:

  • Pediatric Use : In children, cefmetazole has been shown to effectively treat infections caused by resistant bacteria, with minimal adverse effects reported.
  • Elderly Patients : Studies indicate that cefmetazole is well-tolerated in elderly patients, providing effective treatment for various infections without significant complications .

Pharmacokinetics

Cefmetazole is characterized by rapid absorption following intramuscular injection, with a bioavailability of approximately 100%. Its half-life ranges around 1.5 hours, allowing for frequent dosing to maintain therapeutic levels in the bloodstream. The drug undergoes minimal metabolism and is primarily excreted unchanged in urine .

Adverse Effects

While generally well-tolerated, cefmetazole can cause some side effects due to its chemical structure, which includes an N-methylthiotetrazole side chain. This can lead to:

  • Hypoprothrombinemia
  • Disulfiram-like reactions when consumed with alcohol

These effects are attributed to the inhibition of vitamin K epoxide reductase and aldehyde dehydrogenase .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing S-Methyl Cefmetazole to ensure reproducibility?

  • Methodological Answer : Follow standardized protocols for synthesis, including detailed descriptions of reaction conditions (temperature, solvents, catalysts) and purification methods. Characterize the compound using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm molecular structure and purity (>95%). Report all spectral peaks and retention times, and compare with literature values for validation .
  • Data Requirements : Include tables of spectral data (e.g., 1^1H NMR chemical shifts, HPLC retention times) and purity metrics. For new compounds, provide elemental analysis results .

Q. What key pharmacological properties should be prioritized in preliminary studies of this compound?

  • Methodological Answer : Assess minimum inhibitory concentration (MIC) against target pathogens, plasma protein binding, and pharmacokinetic parameters (e.g., half-life, bioavailability) using in vitro and in vivo models. Use standardized bacterial strains (e.g., ATCC controls) and validate assays with positive/negative controls .
  • Data Interpretation : Tabulate MIC values across bacterial species and correlate with clinical efficacy thresholds. Highlight discrepancies between in vitro and in vivo results for further investigation .

Q. How can researchers effectively conduct a literature review on this compound’s mechanism of action?

  • Methodological Answer : Use databases like PubMed, Web of Science, and SciFinder with Boolean operators (e.g., "this compound" AND "beta-lactamase inhibition"). Filter results to include peer-reviewed articles and systematic reviews. Cross-reference citations in key papers to identify foundational studies .
  • Avoid Pitfalls : Exclude non-peer-reviewed sources (e.g., ) and prioritize studies with transparent methodology .

Q. What experimental details are essential for replicating studies on this compound?

  • Methodological Answer : Report exact concentrations, solvent systems, incubation times, and equipment models (e.g., Shimadzu LC-20AT HPLC). For biological assays, specify cell lines, culture conditions, and ethical approval identifiers. Use Supplementary Information for extensive datasets .

Advanced Research Questions

Q. How should researchers address contradictions in reported efficacy data for this compound across studies?

  • Methodological Answer : Perform meta-analysis to quantify heterogeneity using tools like RevMan or R’s metafor package. Stratify data by variables such as bacterial resistance profiles, dosage regimens, or study design (e.g., randomized controlled trials vs. observational studies). Assess publication bias via funnel plots .
  • Case Example : If Study A reports MIC = 2 µg/mL for E. coli while Study B finds MIC = 8 µg/mL, evaluate differences in bacterial strains, assay protocols, or compound purity .

Q. What experimental design strategies minimize bias in evaluating this compound’s toxicity profile?

  • Methodological Answer : Use blinded, randomized controlled trials (RCTs) with placebo groups. For in vitro toxicity, employ high-content screening (HCS) to quantify apoptotic markers and mitochondrial dysfunction. Pre-register protocols on platforms like ClinicalTrials.gov to reduce outcome reporting bias .
  • Statistical Validation : Apply ANOVA with post-hoc tests to compare toxicity across dose groups. Report confidence intervals and effect sizes .

Q. Which statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50_{50}/IC50_{50} values with 95% confidence intervals. For time-dependent effects, use mixed-effects models or survival analysis (Kaplan-Meier curves) .
  • Software Tools : GraphPad Prism for curve fitting, R’s drc package for dose-response analysis .

Propiedades

IUPAC Name

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKWCPOCBYWASE-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

S-Methyl Cefmetazole
S-Methyl Cefmetazole
S-Methyl Cefmetazole
S-Methyl Cefmetazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.